Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]-
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Overview
Description
Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- is a chemical compound known for its unique structure and properties It is characterized by the presence of an acetonitrile group attached to a 3,4-dimethoxyphenylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- typically involves the reaction of 3,4-dimethoxyaniline with acetonitrile under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the process may require heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, where the acetonitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Scientific Research Applications
Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxyphenylacetonitrile
- 3,4-Dimethoxybenzyl cyanide
- Homoveratronitrile
Uniqueness
Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
199277-88-8 |
---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(3,4-dimethoxyanilino)acetonitrile |
InChI |
InChI=1S/C10H12N2O2/c1-13-9-4-3-8(12-6-5-11)7-10(9)14-2/h3-4,7,12H,6H2,1-2H3 |
InChI Key |
QCPRQRBMFRJLHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC#N)OC |
Origin of Product |
United States |
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